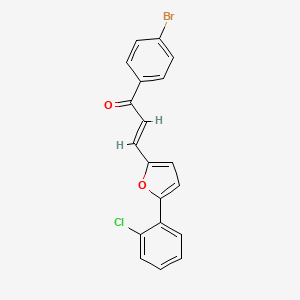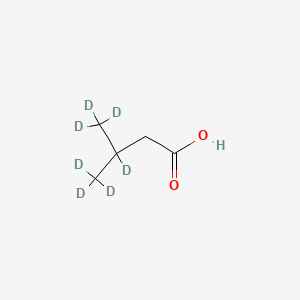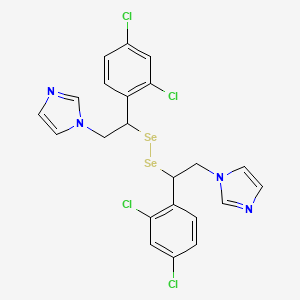![molecular formula C23H29ClN4O4 B12402261 Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its role in the development of Irak degraders, which are compounds that target and degrade interleukin-1 receptor-associated kinase (IRAK) proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azaspiro[3.5]nonane core: This is achieved through a series of cyclization reactions.
Attachment of the Thalidomide moiety: This involves coupling reactions under specific conditions to ensure the correct orientation and functionalization of the molecule.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated reactors: For precise control over reaction parameters.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different derivatives.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where certain groups in the molecule are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives with different functional groups
科学研究应用
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting IRAK proteins.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
作用机制
The mechanism of action of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as IRAK proteins. By binding to these targets, the compound facilitates their degradation, thereby modulating the associated signaling pathways. This can lead to various biological effects, including anti-inflammatory and immunomodulatory actions .
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another Thalidomide derivative with distinct biological activities
Uniqueness
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of IRAK degraders. This sets it apart from other similar compounds that may not have the same synthetic utility or biological activity .
属性
分子式 |
C23H29ClN4O4 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
4-[2-(7-azaspiro[3.5]nonan-2-yl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H |
InChI 键 |
GUZIHLHFVPEZQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)


![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
